

5,8-Dibromoquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,8-Dibromoquinoxaline

Cat. No.: B189913

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,8-Dibromoquinoxaline**, a key chemical intermediate in pharmaceutical and materials science research. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its emerging role in the development of novel anticancer therapeutics through the inhibition of critical signaling pathways.

Core Compound Data

5,8-Dibromoquinoxaline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	148231-12-3	[1][2][3][4][5]
Molecular Formula	C ₈ H ₄ Br ₂ N ₂	[1][2][3][4]
Molecular Weight	287.94 g/mol	[1][4][6]
Alternate Names	Quinoxaline, 5,8-dibromo-	[3]
Melting Point	198-203°C (decomposes)	[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **5,8-Dibromoquinoxaline** is not readily available in public literature, a common method involves the condensation of 2,5-dibromopyrazine with o-phenylenediamine derivatives followed by a cyclization reaction.^[1]

A primary application of **5,8-Dibromoquinoxaline** is its use as a scaffold in cross-coupling reactions to synthesize more complex molecules. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a dibromo-heterocyclic compound like **5,8-Dibromoquinoxaline**.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with **5,8-Dibromoquinoxaline**.

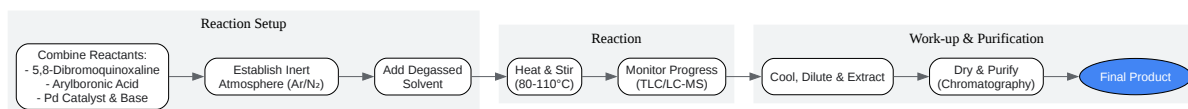
Materials:

- **5,8-Dibromoquinoxaline** (1.0 equivalent)
- Arylboronic acid (2.2 - 3.0 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents per bromine)
- Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask containing a magnetic stir bar, combine **5,8-Dibromoquinoxaline**, the arylboronic acid, the palladium catalyst, and the base.
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the mixture to 80-110°C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

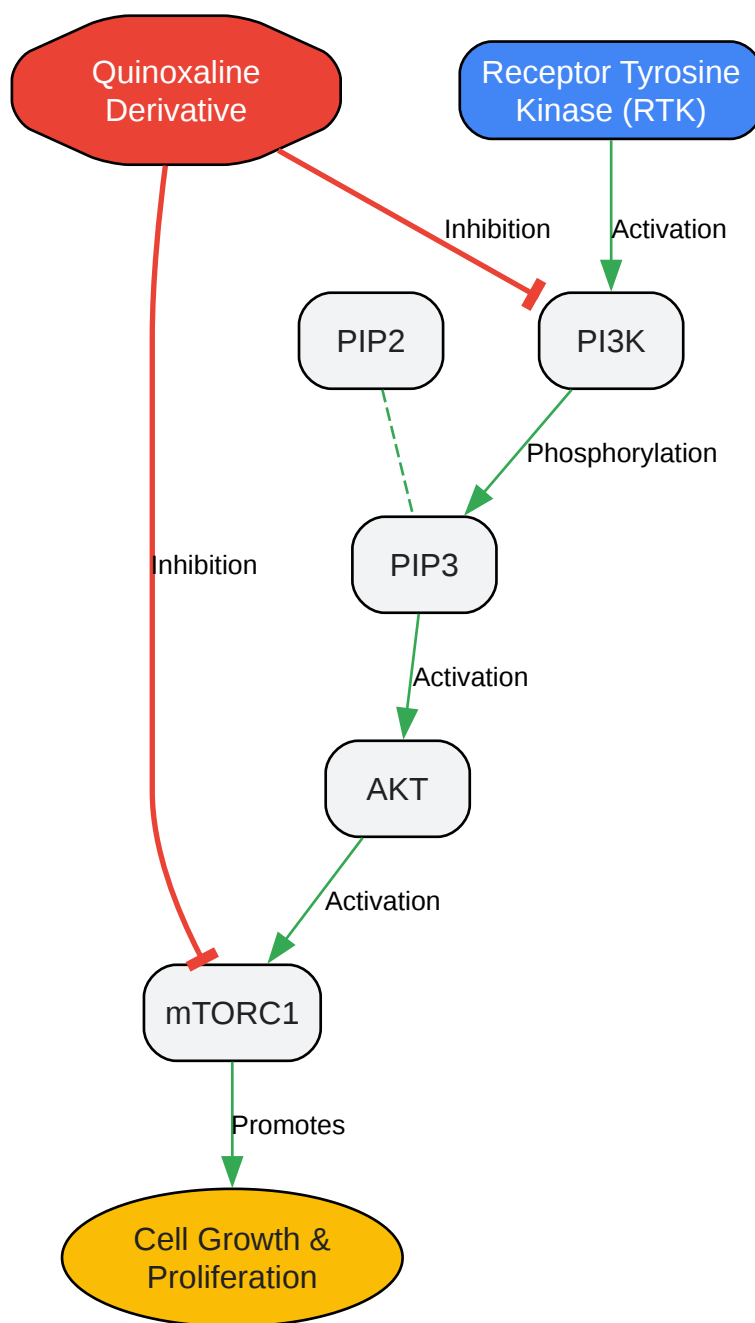
5,8-Dibromoquinoxaline is a valuable precursor in the synthesis of a variety of organic compounds with applications in medicinal chemistry and materials science.

- Anticancer Drug Synthesis: Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. **5,8-Dibromoquinoxaline** serves as a foundational scaffold for creating novel, more complex molecules targeting this pathway.

- Organic Optoelectronics: This compound is also utilized in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[\[7\]](#)

Role in PI3K/mTOR Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoxaline-based compounds have emerged as promising dual inhibitors of PI3K and mTOR.



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Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

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- To cite this document: BenchChem. [5,8-Dibromoquinoxaline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189913#5-8-dibromoquinoxaline-cas-number-and-molecular-weight]

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